molecular formula C11H9ClN2O B1586421 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride CAS No. 205113-77-5

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Cat. No. B1586421
CAS RN: 205113-77-5
M. Wt: 220.65 g/mol
InChI Key: VWZLNKSEPOXZKV-UHFFFAOYSA-N
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Description

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and have been studied for more than a century . They are found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs .


Synthesis Analysis

The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .


Molecular Structure Analysis

The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .


Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

The HOMO–LUMO energy levels were also constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .

Scientific Research Applications

Synthesis and Ligand Design

Researchers have developed methods for synthesizing pyrazoles with diverse functionalized substituents, highlighting the utility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in creating ligands for metal coordination. This approach is beneficial for designing ligands that facilitate hydrogen bonding and introduce functional groups for further chemical modifications (Grotjahn et al., 2002).

Corrosion Inhibition

The compound has shown potential in corrosion inhibition studies. For instance, derivatives of 5-Methyl-1-Phenyl-1H-Pyrazole have been evaluated for their effectiveness in protecting C-steel surfaces in acidic environments, demonstrating the role of pyrazole-based compounds in industrial applications (Abdel Hameed et al., 2020).

Heterocyclic Chemistry

The chemical serves as a precursor in the synthesis of heterocyclic compounds, such as pyrazolines and pyranopyrazole derivatives. These compounds have been investigated for their potential in various fields, including pharmaceutical chemistry, where their structural and spectral properties are of interest (Datterl et al., 2010).

Structural and Spectral Investigations

In-depth structural and spectral analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Acid, a derivative of the chloride compound, has been conducted to understand its physicochemical properties. This research is crucial for the development of new materials with tailored properties (Viveka et al., 2016).

Pharmacological Applications

Fragment-based lead discovery has identified 5-Methyl-1-Phenyl-1H-Pyrazole as a novel inhibitor of protein kinase B, a target in cancer therapy. This underscores the compound's potential in the design of new therapeutic agents (Saxty et al., 2007).

Biochemical Analysis

Biochemical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of pharmacologically active compounds, such as dialkylamino (phenyl-1H-pyrazolyl)butanols . The compound’s interaction with enzymes involved in these synthetic pathways highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can affect inflammatory responses, cancer cell proliferation, and bacterial growth . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, the compound’s ability to form covalent bonds with target proteins can result in enzyme inhibition, affecting downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability and activity . Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical effects.

properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZLNKSEPOXZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380072
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205113-77-5
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205113-77-5
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Synthesis routes and methods

Procedure details

To a solution of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid from Step B (11B-2) (20.2 g, 0.1 mol) in DCM (200 mL) and DMF (730 mg, 0.01 mol) was added sulfuryl dichloride (8.73 mL, 0.12 mol) at RT. The mixture was stirred at 36° C. for 2 h. The solution was concentrated under reduced pressure and DCM (200 mL) was added to the white solid residue to form a suspension of the above corresponding acyl chloride. Yield: 98%, 1HNMR CDCl3): 8.16 (s, 1H), 7.45-7.59 (m, 5H), 2.53 (s, 3H).
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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